molecular formula C22H22NO2P B12905307 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 138865-97-1

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine

Cat. No.: B12905307
CAS No.: 138865-97-1
M. Wt: 363.4 g/mol
InChI Key: YTBYLFKSTDGNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide is unique due to its combination of an isoxazolidine ring and a diphenylphosphine oxide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s complex structure allows for more diverse interactions and applications .

Properties

CAS No.

138865-97-1

Molecular Formula

C22H22NO2P

Molecular Weight

363.4 g/mol

IUPAC Name

5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3

InChI Key

YTBYLFKSTDGNEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.